estrone acetate
Description
Historical Context of Estrone (B1671321) Research and Derivatization
The journey into understanding steroid hormones began in the early 20th century. Estrone was one of the first estrogens to be isolated in 1929 by Adolf Butenandt and, independently, by Edward Doisy and Edgar Allen. wikipedia.orgrochester.edu This discovery was a landmark in endocrinology, paving the way for the identification of other sex hormones. britannica.com The initial isolation of estrone from the urine of pregnant women provided a crucial molecule for further study. wikipedia.orgresearchgate.net
Early researchers quickly turned their attention to modifying the basic steroid structure to understand its function better. Derivatization, the process of chemically modifying a compound, became a key strategy. The synthesis of estrone acetate (B1210297) is an example of such a modification. A partial synthesis of estrone was first achieved in 1936, with a total synthesis accomplished in 1948. wikipedia.org The acetylation of estrone, a relatively straightforward chemical reaction, involves adding an acetyl group to the hydroxyl group on the steroid's A-ring. mdpi.com This process of esterification was found to alter the molecule's properties, a discovery that opened new avenues for research. oup.comoup.com
Significance of Esterification in Steroid Biochemistry and Chemical Biology
Esterification, the process of forming an ester, is a fundamental reaction in steroid biochemistry with significant implications. In the body, steroids are naturally esterified with fatty acids. oup.comoup.com This process can significantly alter a steroid's properties, including its solubility and how long it remains active in the body. nih.govnih.gov By converting a hydroxyl group into an ester, the polarity of the steroid molecule is reduced, making it more lipid-soluble. This increased lipophilicity allows the steroid to be stored in fatty tissues, creating a reservoir that can be slowly released and activated by enzymes called esterases. nih.gov
In the context of chemical biology, the esterification of steroids like estrone to form estrone acetate provides researchers with valuable tools. These synthetic esters can be used to study the enzymes involved in steroid metabolism, to investigate the binding of hormones to their receptors, and to develop new analytical methods for detecting steroids in biological samples. nih.govnih.govresearchgate.net The acetate group can also serve as a protective group during the synthesis of more complex steroid derivatives, preventing the hydroxyl group from reacting while other parts of the molecule are being modified. researchgate.net
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has followed several distinct trajectories. Initially, research focused on its synthesis and basic chemical characterization. google.com This foundational work provided the necessary tools and understanding for subsequent biological studies.
A significant area of research has been the use of this compound as a substrate to study steroid-metabolizing enzymes. By observing how enzymes modify or break down this compound, researchers can gain insights into the metabolic pathways of estrogens. nih.gov
More recently, this compound and its derivatives have been investigated for their potential biological activities in various experimental models. For instance, C-ring oxidized derivatives of this compound have been synthesized and evaluated for their antiproliferative effects in cancer cell lines. mdpi.comresearchgate.net These studies aim to understand how modifications to the steroid structure can influence its interaction with biological targets, such as the estrogen receptor. mdpi.com Docking studies, which are computational simulations of how molecules bind to proteins, have been used to predict the affinity of these derivatives for the estrogen receptor. mdpi.com
Another research avenue has been the development of analytical techniques to detect and quantify estrogens and their metabolites. Derivatization of estrogens, including the formation of acetate esters, can enhance their detection by methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.goveiu.edu
Interactive Data Tables
Below are interactive tables summarizing key data related to estrone and this compound based on the information presented.
Table 1: Physicochemical Properties
| Property | Estrone | This compound |
|---|---|---|
| IUPAC Name | (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one nih.gov | [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate wikipedia.org |
| Molecular Formula | C₁₈H₂₂O₂ nih.gov | C₂₀H₂₄O₃ wikipedia.org |
| Molar Mass | 270.37 g/mol pharmaffiliates.com | 312.409 g·mol⁻¹ wikipedia.org |
| Melting Point | 254-256 °C | 125-127 °C nih.govchemicalbook.com |
| CAS Number | 53-16-7 pharmaffiliates.com | 901-93-9 wikipedia.orgpharmaffiliates.com |
Table 2: Research Applications
| Research Area | Application of this compound | Key Findings |
|---|---|---|
| Enzyme Kinetics | Substrate for steroid-metabolizing enzymes. | Helps elucidate metabolic pathways of estrogens. |
| Antiproliferative Studies | Synthesis of C-ring oxidized derivatives. mdpi.com | Some derivatives show cytotoxic effects against cancer cell lines. mdpi.comresearchgate.net |
| Analytical Chemistry | Derivatization agent for estrogen analysis. nih.gov | Improves sensitivity and specificity in LC-MS and GC-MS methods. nih.goveiu.edu |
| Synthetic Chemistry | Intermediate in the synthesis of complex steroids. researchgate.net | The acetate group acts as a protective group for the hydroxyl function. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQTPZDVJHMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Methodologies
Established Synthetic Routes for Estrone (B1671321) Acetate (B1210297)
The preparation of estrone acetate is primarily achieved through direct esterification of estrone.
The most common and established method for synthesizing this compound involves the direct acetylation of estrone (E1). This reaction typically utilizes acetic anhydride (B1165640) as the acetylating agent, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). For instance, estrone (E1) can be reacted with acetic anhydride and DMAP in a solvent like tetrahydrofuran (B95107) (THF) at room temperature for approximately 24 hours, yielding this compound with high efficiency, often around 96% mdpi.com.
Historically, this compound has also been a key intermediate in the synthesis of isotopically labeled compounds. For example, the preparation of 6,7-d₂-estrone acetate was achieved in 1950 via the catalytic hydrogenation of Δ⁶-dehydroesterone acetate using deuterium (B1214612) gas (D₂) and a palladium on charcoal (Pd/C) catalyst acs.orgpsu.edu. This established route highlights the chemical accessibility of the this compound scaffold.
Table 1: Common Acetylation Methods for Estrone
| Reagent 1 | Reagent 2 | Solvent | Conditions | Yield | Citation |
| Acetic Anhydride | DMAP | THF | Room temperature, 24 hours | 96% | mdpi.com |
| Deuterium Gas | Pd/C | Cyclohexane | Hydrogenation of Δ⁶-dehydroesterone acetate | ~91% | acs.orgpsu.edu |
While microbial transformations are well-documented for estrone, leading to various hydroxylated or interconverted products (e.g., estrone to estradiol), direct biotransformation pathways specifically yielding this compound are not extensively detailed in the provided literature. Research in this area primarily focuses on the microbial conversion of sterols or other precursors into estrone itself, or the redox interconversion between estrone and estradiol (B170435) amazon.iepnas.orgasm.orgunlv.edu.
Synthesis of Novel this compound Derivatives
Significant efforts have been directed towards synthesizing novel derivatives of this compound by modifying its core steroid structure, particularly in the A, C, and D rings, as well as through isotopic labeling.
Modifications to the C-ring of this compound have been explored to generate compounds with potential biological activities. Several C-ring oxidized derivatives have been synthesized, often starting from this compound (referred to as compound 2 in some literature) mdpi.com.
9α-Hydroxylation: Treatment of this compound with Oxone™ in a mixture of acetone, dichloromethane, and water, in the presence of sodium bicarbonate and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), yields 9α-hydroxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (Compound 4) mdpi.com.
11β-Nitrooxy Substitution: The synthesis of 9α-hydroxy-11β-nitrooxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (Compound 5) can be achieved using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid and water mdpi.com.
Δ⁹,¹¹-Unsaturation: The introduction of a double bond between C9 and C11, resulting in 17-oxoestra-1,3,5(10),9(11)-trien-3-yl acetate (Compound 6), can be accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in methanol (B129727) mdpi.com.
Attempts have also been made to synthesize other C-ring modifications, such as 12-oxo-Δ⁹,¹¹-estrone acetate and 9α,11α-estrone acetate, though these may result in complex product mixtures or require specific reaction conditions mdpi.com.
Table 2: C-Ring Oxidized this compound Derivatives and Synthesis
| Derivative Name | Key Modification | Synthesis Reagent(s) | Citation |
| This compound (Compound 2) | Base Estrone | Ac₂O, DMAP | mdpi.com |
| 9α-Hydroxy-17-oxoestra-1,3,5(10)-trien-3-yl Acetate (Compound 4) | 9α-Hydroxylation | Oxone™, Acetone, CH₂Cl₂, H₂O, NaHCO₃, TBAHS | mdpi.com |
| 9α-Hydroxy-11β-nitrooxy-17-oxoestra-1,3,5(10)-trien-3-yl Acetate (Compound 5) | 9α-Hydroxylation, 11β-Nitrooxy | CAN, H₂O, Acetic Acid | mdpi.com |
| 17-Oxoestra-1,3,5(10),9(11)-trien-3-yl Acetate (Compound 6) | Δ⁹,¹¹-unsaturation | DDQ, MeOH | mdpi.com |
Modifications to the A-ring and D-ring of this compound have been explored to create analogs with altered pharmacological profiles.
A-Ring Modifications: These include halogenation at the C-2 and C-4 positions, such as the synthesis of 2,4-diiodo- or 2,4-dibromo- derivatives, which are often applied to estrone derivatives and could be adapted for this compound analogs academie-sciences.fr. Modifications at C-2 and C-4, as well as at the C-3 hydroxyl group (e.g., carbamate, pivalate, or sulfamate (B1201201) esters), have been investigated in related 13α-estrone series tandfonline.com.
D-Ring Modifications: These encompass a range of alterations, including substitutions at the C-16 position. For example, estrone 3-acetate (specifically, the 17-enol acetate) has been used as a precursor for preparing 16α- and 16β-substituted estrone derivatives via halogenation and subsequent reduction nih.gov. Other D-ring modifications involve cleavage of the D-ring to form seco-derivatives, such as 16,17-seco-estra-1,3,5(10)-triene-16,17-imide derivatives, or ring expansion to create D-homoestrane analogs mdpi.comnih.govresearchgate.net. Estrone oxime derivatives also represent modifications at the D-ring's 17-ketone position rcaap.pt.
Table 3: A-Ring and D-Ring Modified this compound Analogs
| Modification Type | Position(s) | Specific Modification Example | Starting Material (Implied/Shown) | Citation |
| A-Ring Halogenation | C-2, C-4 | 2,4-diiodo- or 2,4-dibromo- | Estrone derivatives | academie-sciences.fr |
| D-Ring Substitution | C-16α | Halogenation followed by hydride reduction | Estrone 3-acetate (17-enol acetate) | nih.gov |
| D-Ring Substitution | C-16β | Epimerization prior to reduction | Estrone derivatives | nih.gov |
| D-Ring Cleavage | D-Ring | 16,17-seco-estra-1,3,5(10)-triene-16,17-imide derivatives | Estrone derivatives | nih.gov, researchgate.net |
| D-Ring Expansion | D-Ring | D-homoestrane | Estrone derivatives | mdpi.com |
| A-Ring Substitution | C-2, C-4 | Phenyl, chlorophenyl substituents | 13α-estrone derivatives | tandfonline.com |
| A-Ring Substitution | C-3 | Carbamate, pivalate, sulfamate esters | 13α-estrone derivatives | tandfonline.com |
Isotopic labeling, particularly with deuterium (²H or D) and tritium (B154650) (³H or T), is crucial for metabolic studies and as internal standards in analytical methods.
Deuterium Labeling:
C-6, C-7 Labeling: A well-established method involves the catalytic hydrogenation of Δ⁶-dehydroesterone acetate with deuterium gas (D₂) over a palladium on charcoal (Pd/C) catalyst, yielding estrone-6,7-d₂ acetate acs.orgpsu.edu.
Acetyl Group Labeling: The acetyl group of this compound can be labeled by using deuterated acetic anhydride (d₆-acetic anhydride) during the esterification process, which is useful for IR spectroscopic assignments psu.edu.
General Deuteration: Broader deuterium incorporation into estrone can be achieved through isotope exchange reactions using reagents like D₂O or trifluoroacetic acid-d (CF₃COOD), or via the reduction of carbonyl groups with deuterated reducing agents researchgate.net. Specific deuterated analogs, such as 2,4,16,16-D₄-estrone palmitate, have been synthesized using deuterated fatty acid derivatives and microwave irradiation nih.gov.
Tritium Labeling: While direct tritium labeling of this compound is not explicitly detailed in the provided snippets, tritium labeling of estrone itself is common. For instance, tritium-labeled estrone has been used in studies, and its radioactivity is often analyzed after conversion to this compound for quantification oup.com. General methods for introducing tritium into organic molecules include isotope exchange reactions researchgate.net.
Table 4: Isotopic Labeling Techniques for this compound
| Isotope | Position(s) | Technique | Reagents/Conditions | Citation |
| Deuterium | C-6, C-7 | Catalytic hydrogenation | Δ⁶-Dehydroesterone acetate, D₂, Pd/C | acs.orgpsu.edu |
| Deuterium | Acetyl group | Esterification with deuterated anhydride | d₆-acetic anhydride | psu.edu |
| Deuterium | General (e.g., C-H) | Isotope exchange, Reduction of carbonyls | D₂O, CF₃COOD, deuterated reducing agents | researchgate.net |
| Deuterium | C-2, C-4, C-16 (esters) | Esterification with deuterated fatty acid derivatives | Deuterated fatty acid chlorides/anhydrides, microwave irradiation | nih.gov |
| Tritium | General (for estrone) | Isotope exchange, Reduction of carbonyls | Various | researchgate.net |
Compound List
Estrone (E1)
this compound
17-Oxoestra-1,3,5(10)-trien-3-yl Acetate (this compound, 2)
9α-Hydroxy-17-oxoestra-1,3,5(10)-trien-3-yl Acetate (Compound 4)
9α-Hydroxy-11β-nitrooxy-17-oxoestra-1,3,5(10)-trien-3-yl Acetate (Compound 5)
17-Oxoestra-1,3,5(10),9(11)-trien-3-yl Acetate (Compound 6)
6,7-d₂-Estrone Acetate
2,4,16,16-D₄-estrone palmitate
2,4,16,16,17α-D₅-estradiol fatty acid esters
Δ⁶-Dehydroesterone acetate
13α-oestrone
3-O-methyl-13α-estrone
3-O-benzyl-13α-estrone
16α-substituted estrone derivatives
16β-substituted estrone derivatives
D-homoestrane derivatives
16,17-seco-estra-1,3,5(10)-triene-16,17-imide derivatives
Estrone oxime derivatives
3-methoxy-17-aza-D-homo-1,3,5(10)-estratriene-16, 17a-dione
3, 16, 17a-dioxo-17-aza-D-homo-1,3,5(10)-estratrien-3-yl acetate
Estrone-3-O-sulfamate (EMATE)
Estradiol (E2)
Androstenedione
17β-estradiol
17α-ethynylestradiol
Biochemical Pathways and Enzymatic Transformations
Enzymatic Hydrolysis and Deacetylation of Estrone (B1671321) Acetate (B1210297)
The initial and most critical step in the biological utilization of estrone acetate is its deacetylation to estrone. This process is mediated by esterase enzymes.
Role of Esterases in Biotransformation
Esterases are a diverse group of enzymes responsible for catalyzing the hydrolysis of ester bonds. In the context of this compound, esterases cleave the acetate group from the estrone molecule. This hydrolysis occurs in various tissues and biological fluids, including serum, liver, and intestinal mucosa ontosight.aifda.govresearchgate.netwikipedia.org. The efficient action of esterases ensures the release of estrone, the biologically active steroid precursor, from its esterified prodrug form fda.govwikipedia.orgdrugbank.com.
Prodrug Concept: this compound as a Precursor to Estrone
This compound functions as a prodrug, meaning it is an inactive or less active precursor that is converted into an active form within the body mdpi.comnih.gov. Upon administration and subsequent hydrolysis by esterases, this compound yields estrone ontosight.aifda.gov. Estrone itself is a steroid hormone that can be further converted into the more potent estrogen, estradiol (B170435), through the action of 17β-hydroxysteroid dehydrogenases researchgate.netacs.orgtandfonline.comscispace.comwikipedia.org. Therefore, this compound serves as a delivery vehicle for estrone, which then enters the broader estrogen metabolic network.
Interconversion with Related Steroids and Derivatives
Once converted to estrone, the molecule can participate in several interconversions with other steroid hormones, notably estradiol.
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity and Estrone Conversion
Estrone (E1) is reversibly interconverted with estradiol (E2) by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) researchgate.netacs.orgtandfonline.comscispace.comd-nb.info. Specifically, 17β-HSD catalyzes the reduction of the 17-keto group of estrone to the 17β-hydroxyl group of estradiol, thereby converting the weaker estrogen E1 into the more potent estrogen E2 researchgate.netacs.orgmdpi.com. This enzymatic activity is crucial for regulating the bioavailability and activity of estrogens in target tissues researchgate.nettandfonline.com. While this compound itself is not a direct substrate for 17β-HSD, its hydrolysis product, estrone, is a key substrate for this enzyme.
Steroid Sulfatase (STS) Interactions with this compound and its Related Compounds
Steroid sulfatase (STS) is an enzyme that hydrolyzes steroid sulfates, such as estrone sulfate (B86663) (E1-S), into their unconjugated forms d-nb.infowikipedia.orgoup.comresearchgate.netfrontiersin.orgtaylorandfrancis.com. STS plays a role in the metabolic network by converting the inactive estrone sulfate into estrone wikipedia.orgoup.comresearchgate.net. Estrone, in turn, can be further metabolized. While STS does not directly act on this compound, its role in generating estrone from estrone sulfate highlights the interconnectedness of estrogen metabolism, where estrone serves as a central intermediate.
Oxidative Metabolism of Estrone and its Acetate Esters
Following its release from this compound and potential conversion to estradiol, estrone undergoes oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions typically involve hydroxylation at various positions on the steroid ring structure, leading to the formation of catechol estrogens and other hydroxylated metabolites.
Cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP3A4, CYP3A5, and CYP3A7, are known to metabolize estrone through hydroxylation reactions. These reactions can occur at positions such as C2, C4, C16, and others, yielding various hydroxylated metabolites researchgate.netnih.govoup.comoup.comnih.gov. For instance, CYP1A2 is highly active in the 2-hydroxylation of estrone, while CYP1A1 also contributes to 2-hydroxylation and other positions like C4 and C15α. CYP3A4 and CYP3A5 are involved in the formation of both 2- and 4-hydroxylated metabolites, with distinct ratios between these products oup.comoup.comnih.gov. CYP3A7 specifically catalyzes the 16α-hydroxylation of estrone oup.comoup.comnih.gov. These oxidative pathways are critical for the detoxification and elimination of estrogens from the body.
Table 1: Cytochrome P450 (CYP) Isoform Activities in Estrone Metabolism
| CYP Isoform | Primary Metabolic Transformation of Estrone | Key Metabolites/Positions | References |
| CYP1A1 | Hydroxylation | 2-hydroxyestrone (major), 4-hydroxyestrone, 15α-hydroxyestrone, 6α-hydroxyestrone | oup.comoup.comnih.gov |
| CYP1A2 | Hydroxylation | 2-hydroxyestrone (major), 4-hydroxyestrone | oup.comoup.comnih.gov |
| CYP1B1 | Hydroxylation (Catechol Estrogens) | Predominantly 4-hydroxyestrone | oup.comoup.comnih.gov |
| CYP2A6 | Low activity; conversion to estradiol (E2) and less polar metabolites | E2, less polar metabolites | oup.com |
| CYP2B6 | Weak activity | 2-hydroxyestrone | oup.com |
| CYP2C8 | Low catalytic activity | 2-hydroxylation | oup.comoup.comnih.gov |
| CYP2C9 | Low catalytic activity | 2-hydroxylation | oup.comoup.comnih.gov |
| CYP2C19 | Low catalytic activity | 2-hydroxylation | oup.comoup.comnih.gov |
| CYP2D6 | Low catalytic activity | 2-hydroxylation | oup.comoup.comnih.gov |
| CYP2C18 | No detectable activity | - | oup.comoup.comnih.gov |
| CYP2E1 | No detectable activity | - | oup.comoup.comnih.gov |
| CYP3A4 | Hydroxylation; formation of polar metabolites | 2-hydroxyestradiol, 4-hydroxyestradiol, unknown polar metabolites, 16α/β-hydroxyestrogens | oup.comoup.comnih.gov |
| CYP3A5 | Hydroxylation | 2-hydroxyestrone, 4-hydroxyestrone | oup.comoup.comnih.gov |
| CYP3A7 | Distinct activity | 16α-hydroxyestrone | oup.comoup.comnih.gov |
| CYP4A11 | Little catalytic activity | - | oup.comoup.comnih.gov |
Note: The table primarily reflects the metabolism of estrone, as this compound must first be hydrolyzed to estrone to undergo these transformations.
Molecular and Cellular Mechanism Investigations in Vitro Focus
Estrogen Receptor Binding and Activation Studies
The interaction of estrone (B1671321) acetate (B1210297) and its derivatives with estrogen receptors (ERα and ERβ) is a key area of investigation, as these receptors mediate many of the physiological effects of estrogens.
Ligand Binding Affinities to Estrogen Receptor Alpha (ERα) and Beta (ERβ)
Studies have explored the binding affinities of estrone acetate derivatives to ERα and ERβ. While specific quantitative data for this compound itself in direct comparison to estradiol (B170435) (E2) is often contextualized within broader studies of estrone derivatives, research indicates that modifications to the estrone structure can significantly influence these affinities. For instance, C-ring oxidized this compound derivatives have been estimated to have generally lower affinity to ERα compared to estrone and 17β-estradiol mdpi.com. Similarly, other studies comparing various estrogen metabolites and derivatives suggest that estrone exhibits a lower relative binding affinity to ERα (4% to 10%) and ERβ (2% to 3.5%) compared to estradiol nih.gov. Some research on modified estrogens, particularly those with substitutions at the 16α position of estrone 3-acetate, found that while some compounds had comparable receptor affinities to 17β-estradiol, others, including estrone derivatives, were bound less effectively nih.gov.
Relative Transactivational Capacities in Reporter Assays
The transactivational capacity of this compound and its derivatives is assessed through reporter gene assays, which measure the ability of a compound to induce gene expression via ER activation. While direct data on this compound's transactivational capacity in standard reporter assays is not extensively detailed in the provided snippets, studies on related estrane (B1239764) derivatives suggest that some modifications can lead to reduced estrogenic action. For example, certain C-ring oxidized this compound derivatives were developed with the aim of being devoid of estrogenic action, suggesting a lack of significant transactivational capacity or even antagonistic effects in some cases mdpi.com. In contrast, other estrone derivatives have shown estrogenic activity, such as promoting the proliferation of hormone-dependent cells like T47-D, indicating transactivational capacity mdpi.comacademie-sciences.fr.
In Silico Molecular Docking and Dynamics Simulations
Computational methods, including molecular docking and dynamics simulations, are employed to predict and understand the interactions of this compound and its derivatives with biological targets.
Interaction Profiles with Estrogen Receptors (ERs)
Molecular docking studies have been used to estimate the binding affinities and interaction profiles of this compound derivatives with ERα. These studies often compare the predicted binding energies of novel compounds to known ligands like estradiol. As mentioned, some C-ring oxidized this compound derivatives showed lower estimated affinities to ERα than predicted for estrone and 17β-estradiol mdpi.comuc.ptresearchgate.net. These computational analyses help in understanding how structural modifications influence the interaction with the ER ligand-binding domain, guiding the design of compounds with specific activities. For example, docking studies can reveal hydrogen bonding patterns and hydrophobic interactions within the ER binding pocket plos.orgfrontiersin.org.
Binding Modalities with Steroidogenic Enzymes (e.g., 17β-HSD, STS)
Computational studies also investigate the binding of this compound derivatives to steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and steroid sulfatase (STS). These enzymes are critical in estrogen metabolism. Docking studies for C-ring oxidized this compound derivatives have been performed against ERα, STS, and 17β-HSD1 mdpi.comuc.ptrcaap.ptresearchgate.net. These analyses aim to predict how these compounds interact with the active sites of these enzymes, providing insights into potential inhibitory or modulatory effects on estrogen synthesis and metabolism. For instance, some studies have explored the interaction of estrone derivatives with 17β-HSD1, noting that modifications can lead to improved inhibition researchgate.net.
Investigation of Cellular Responses to this compound Derivatives in Model Systems
Cellular assays using various cancer cell lines and normal cells are crucial for evaluating the biological effects of this compound derivatives.
Research has investigated the antiproliferative activities of C-ring oxidized this compound derivatives against several cancer cell lines, including MCF-7, T47-D, LNCaP, HepaRG, and Caco-2, as well as normal fibroblasts (NHDF) mdpi.com. These studies often employ the MTT assay to measure cell viability and proliferation. For example, one derivative, 9α-hydroxy,11β-nitrooxythis compound, demonstrated significant cytotoxicity against hormone-dependent cancer cells mdpi.comuc.ptdntb.gov.ua. Another derivative, 9α-hydroxythis compound, selectively inhibited HepaRG cell growth and induced a G0/G1 cell cycle arrest, without affecting T47-D cancer cell proliferation mdpi.comresearchgate.net. Flow cytometry has also been used to assess cell viability and cell cycle distribution following treatment with these compounds mdpi.comacademie-sciences.fruc.pt.
Compound List:
this compound
Estrone
17β-estradiol (E2)
Estradiol valerate (B167501)
Estradiol cypionate
Estradiol benzoate (B1203000)
17α-estradiol
Estrone sulfate (B86663) (E1S)
Medroxyprogesterone acetate (MPA)
Diethylstilbestrol (DES)
Raloxifene (RAL)
ICI 182,780 (ICI)
Dutasteride (DHT)
5-FU
Cell Proliferation Studies in Immortalized Cell Lines (e.g., MCF-7, T47-D, HepaRG)
Research investigating the antiproliferative effects of estrone derivatives has utilized several immortalized cell lines, including hormone-dependent breast cancer cells (MCF-7, T47-D) and liver cells (HepaRG). Studies on modified estrone structures have demonstrated varying degrees of cytotoxicity and effects on cell proliferation.
For instance, -estrone derivatives have shown relevant cytotoxicity, with -estrone being particularly active against HepaRG cells, exhibiting an IC50 of 6.67 μM academie-sciences.frresearchgate.net. These derivatives also showed increased antiproliferative effects on MCF-7 and T47-D cells when a 16E-benzylidene group was present academie-sciences.fr. Similarly, C-ring oxidized this compound derivatives have been evaluated for their antiproliferative activity. Notably, 9α-hydroxythis compound demonstrated selective inhibition of HepaRG cell growth without affecting T47-D cell proliferation researchgate.netmdpi.commdpi.comuc.pt. Conversely, 9α-hydroxy,11β-nitrooxythis compound was identified as the most cytotoxic molecule among these derivatives against hormone-dependent cancer cells mdpi.commdpi.comuc.ptuc.ptresearchgate.net. This compound itself is described as promoting mammary gland development and inducing proliferation of lactotrophs, suggesting a proliferative role in specific cellular contexts medchemexpress.com.
Table 4.3.1.1: Antiproliferative Activity of Estrone Derivatives in Cell Lines
| Cell Line | Compound Tested | IC50 (µM) | Notes | Reference |
| HepaRG | -estrone | 6.67 | Most active against HepaRG cells. | academie-sciences.frresearchgate.net |
| HepaRG | 9α-hydroxythis compound | Not specified | Selective inhibition of growth. | researchgate.netmdpi.commdpi.comuc.pt |
| MCF-7 | 9α-hydroxy,11β-nitrooxythis compound | Not specified | Most cytotoxic molecule against hormone-dependent cancer cells. | mdpi.commdpi.comuc.ptuc.ptresearchgate.net |
| T47-D | 9α-hydroxythis compound | Not specified | Did not originate a proliferation effect. | researchgate.netmdpi.commdpi.comuc.pt |
| HepaRG | 9α-hydroxy,11β-nitrooxythis compound | Not specified | Markedly reduced viability (~92%) after 24 h treatment. | mdpi.comuc.ptuc.ptresearchgate.net |
Cell Cycle Distribution Analysis in In Vitro Models
The impact of estrone derivatives on cell cycle progression has been investigated using flow cytometry. These studies aim to elucidate how these compounds influence the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M).
Treatment with -estrone has been shown to induce a cell cycle arrest at the G0/G1 phase in HepaRG cells, with a 34% reduction in cell viability observed after 24 hours academie-sciences.frresearchgate.net. Similarly, 9α-hydroxythis compound was found to induce a G0/G1 cell cycle arrest in HepaRG cells mdpi.commdpi.comuc.pt. In contrast, the -estrone oxime derivative was reported to arrest LNCaP cells in the G2/M phase nih.gov. These findings suggest that modifications to the estrone structure can differentially affect cell cycle progression in various cell types.
Advanced Analytical Methodologies in Research
Spectroscopic Characterization (e.g., NMR, IR) in Research Studies
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation and identification of estrone (B1671321) acetate (B1210297) in research. These techniques provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers high-resolution insights into the molecular structure. For estrone acetate, characteristic signals are observed:
¹H NMR: Typically, a singlet for the acetate methyl protons (COCH₃) appears around 2.26 ppm. The characteristic signal for the C18 methyl group (C18-CH₃) is observed as a singlet around 0.89 ppm. Aromatic protons in the A-ring also yield distinct signals, for example, a doublet for C4-H around 6.79 ppm, a doublet of doublets for C2-H around 6.83 ppm, and a doublet for C1-H around 7.27 ppm, reflecting the phenolic nature of the A-ring mdpi.com.
¹³C NMR: The carbonyl carbon of the acetate group (COCH₃) typically resonates around 170.0 ppm. The C18 methyl carbon appears around 14.0 ppm. Other signals correspond to the various carbon environments within the steroid skeleton, including aromatic carbons and those bearing hydroxyl or carbonyl groups mdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands include:
A strong absorption band for the ester carbonyl (C=O) stretch, typically observed around 1732-1759 cm⁻¹ mdpi.comnih.gov.
Bands associated with the acetate ester C-C-O stretching, often seen around 1204-1207 cm⁻¹ mdpi.comspectroscopyonline.com.
Absorption bands for C-H stretching in the aliphatic and aromatic regions (e.g., 2876-2962 cm⁻¹ and 3055 cm⁻¹) mdpi.com.
Characteristic aromatic ring vibrations (e.g., 1491-1605 cm⁻¹) mdpi.com.
The presence of a hydroxyl group, if any, would also be indicated by a broad O-H stretching band, typically around 3300-3600 cm⁻¹ mdpi.com.
These spectroscopic data are vital for confirming the identity and purity of this compound in synthesized compounds or isolated samples during research studies mdpi.comnih.gov.
Immunoassay Techniques in Research and their Methodological Considerations
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are frequently employed in research for the quantification of steroid hormones, including estrone and its derivatives nih.govnih.gov. These methods utilize the specific binding of antibodies to their target antigens.
Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) Limitations
While ELISA and RIA are widely used due to their cost-effectiveness and routine nature, they possess inherent limitations that can affect the accuracy of this compound analysis:
Specificity Issues: A primary concern with immunoassays is their reliance on antibody specificity. Antibodies can exhibit cross-reactivity with structurally similar compounds, leading to inaccurate results, particularly when measuring low concentrations of the target analyte nih.govnih.govaacrjournals.org.
Inter-laboratory Variability: The performance of immunoassays can vary significantly between different laboratories and assay kits, making it challenging to compare results across studies nih.govnih.govaacrjournals.org.
Sensitivity at Low Concentrations: While generally sensitive, some immunoassays may struggle to accurately quantify very low levels of estrogens, which can be critical in specific clinical or research contexts, such as in postmenopausal women or men nih.govnih.govaacrjournals.orgscielo.brresearchgate.netunifi.itwaters.com.
Matrix Effects: Biological samples can contain various substances that may interfere with the immunoassay, leading to inaccurate quantification waters.comnih.gov.
RIA-Specific Limitations: RIA methods specifically require the handling of radioactive isotopes, necessitating specialized facilities, safety protocols, and waste disposal procedures nih.gov.
Cross-Reactivity Challenges in Steroid Analysis
A significant challenge in steroid analysis using immunoassays is cross-reactivity, where antibodies designed to bind a specific steroid also bind to other structurally similar steroids nih.govnih.govaacrjournals.orgunifi.itnih.govnih.govgoogle.comnih.govtandfonline.com. For this compound, this is particularly relevant as it is an ester of estrone.
This compound and Estrone/Estradiol (B170435) Assays: Antibodies raised against estrone or estradiol may exhibit varying degrees of cross-reactivity with this compound. Conversely, antibodies developed for this compound might cross-react with estrone or estradiol nih.govnih.govnih.govgoogle.comnih.govresearchgate.net. For instance, studies on estradiol immunoassays have reported cross-reactivity with estrone, ranging from 0.54% to 2.6% or higher, depending on the specific antibody and assay design nih.govgoogle.com. While these percentages might seem low, they can lead to significant overestimation of the target analyte, especially when the cross-reacting substance is present at high concentrations or when measuring very low levels of the target nih.govnih.govnih.gov.
Comparative Biochemical and Structure Activity Relationship Sar Studies
Comparison of Estrone (B1671321) Acetate (B1210297) with Parent Estrone and Estradiol (B170435) in Biochemical Assays
The estrogenic activity of a compound is primarily determined by its binding affinity to estrogen receptors (ERs), of which there are two main subtypes, ERα and ERβ. The binding of a ligand to these receptors initiates a cascade of molecular events that ultimately lead to a physiological response. Comparative biochemical assays are crucial for elucidating the relative potency and potential biological effects of estrone acetate in relation to its more biologically active counterparts, estrone and estradiol.
The following table summarizes the relative binding affinities of estrone and estradiol for the estrogen receptors, providing a baseline for understanding the expected lower affinity of this compound.
| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |
|---|---|---|
| Estradiol | 100 | 100 |
| Estrone | 11-63 | 29-45 |
| This compound | Significantly lower than Estrone (predicted) | Significantly lower than Estrone (predicted) |
Nongenomic actions of estrogens, which are initiated at the cell membrane, have also been a subject of investigation. Studies comparing the nongenomic signaling of estradiol, estrone, and estriol (B74026) in pituitary tumor cells have shown that all three can induce rapid cellular responses, such as prolactin release and increases in intracellular calcium. nih.gov Estradiol and estrone were found to be active at concentrations as low as 10⁻¹⁵ M in provoking calcium responses. nih.gov While these studies did not include this compound, it is plausible that any nongenomic effects would be dependent on its conversion to estrone.
Comparative Analysis with Other Steroid Esters and Derivatives
The addition of an ester functional group to a steroid molecule is a common strategy in medicinal chemistry to modify its pharmacokinetic and pharmacodynamic properties. A comparative analysis of this compound with other steroid esters provides valuable insights into the role of the acetate group in influencing enzymatic stability, conversion, and molecular interactions.
Steroid esters are generally more lipophilic than their parent alcohols, which can affect their absorption, distribution, metabolism, and excretion. The acetate group in this compound increases its lipophilicity compared to estrone. This increased lipophilicity can lead to a prolonged duration of action when administered parenterally, as the ester can form a depot in adipose tissue from which it is slowly released and subsequently hydrolyzed.
The conversion of this compound to the biologically active estrone is catalyzed by non-specific esterases present in various tissues and in the blood. The rate of this hydrolysis is a critical determinant of the onset and duration of its estrogenic effect. While specific kinetic data for the enzymatic hydrolysis of this compound is not detailed in the provided search results, general principles of esterase activity on steroid esters can be applied. Porcine liver esterase (PLE) is a commonly used enzyme in in vitro studies to investigate the hydrolysis of esters due to its broad substrate specificity. researchgate.netnih.govnih.govwikipedia.org The rate of hydrolysis of steroid esters can be influenced by the nature of the ester group.
A comparative study of three estradiol esters—benzoate (B1203000), valerate (B167501), and cypionate—revealed differences in their pharmacokinetic profiles following intramuscular administration. researchgate.net Estradiol benzoate resulted in the shortest duration of elevated estrogen levels (4-5 days), followed by the valerate (7-8 days), and then the cypionate ester (about 11 days). researchgate.net This suggests that the structure of the ester group influences the rate of release from the injection site and/or the rate of enzymatic cleavage. Although this study did not include acetate esters, it highlights the principle that the ester moiety is a key determinant of the prodrug's behavior.
| Steroid Ester | Ester Group | Relative Duration of Action |
|---|---|---|
| Estradiol Benzoate | Benzoyl | Short |
| Estradiol Valerate | Valeryl | Intermediate |
| Estradiol Cypionate | Cypionyl | Long |
| This compound | Acetyl | Expected to be relatively short |
The primary molecular interaction of concern for estrogens is their binding to the estrogen receptor. As previously discussed, the acetate group at the C-3 position of estrone is expected to significantly reduce its binding affinity. The phenolic hydroxyl group at C-3 of estradiol is crucial for high-affinity binding to the ER, acting as a hydrogen bond donor. uthscsa.edu Esterification of this hydroxyl group, as in this compound, removes this critical hydrogen bond donor capability, thereby diminishing the direct interaction with the receptor.
Elucidation of Structure-Activity Relationships for this compound Analogs in In Vitro Systems
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effects of these changes on its biological activity. Such studies are instrumental in designing more potent and selective drugs. For this compound, SAR studies have focused on modifications to the steroid's core structure to explore how these changes impact its activity, often with the goal of developing compounds with therapeutic potential in areas such as cancer treatment.
One area of investigation has been the synthesis and evaluation of C-ring oxidized this compound derivatives. mdpi.com These studies have revealed that modifications at positions C-9 and C-11 of the this compound backbone can significantly influence the molecule's cytotoxic and estrogenic properties. For instance, the introduction of a 9α-hydroxyl group into this compound did not enhance its antiproliferative activity in hormone-dependent cancer cells. mdpi.com However, a 9α-hydroxy,11β-nitrooxythis compound derivative was found to be the most cytotoxic molecule against hormone-dependent cancer cells among the tested compounds. mdpi.com These findings underscore the importance of the C-ring in modulating the biological activity of this compound analogs.
Docking studies of these C-ring modified analogs with ERα have suggested that these structural changes generally lead to a lower binding affinity compared to estrone and estradiol, which may be beneficial for developing anticancer agents with reduced estrogenic side effects. mdpi.com
Further SAR studies on estrone derivatives (not specifically acetate esters) have explored modifications at other positions. For example, the introduction of an oxime group at the C-17 position of estrone derivatives has been investigated for its potential to enhance antitumor activity. nih.gov Additionally, modifications to the A-ring of estrone, such as the introduction of substituents at the 2- and 4-positions of estrone-3-O-sulfamate, have been shown to significantly affect the compound's ability to inhibit steroid sulfatase, an enzyme involved in the production of active estrogens. bath.ac.uk While these studies were not performed on this compound itself, they provide valuable insights into how modifications to the estrone scaffold can impact biological activity.
The following table summarizes the observed effects of some structural modifications on the in vitro activity of estrone and its derivatives.
| Modification Site | Structural Change | Observed In Vitro Effect | Reference |
|---|---|---|---|
| C-9 (this compound) | Addition of 9α-hydroxyl group | No enhancement of antiproliferative activity in hormone-dependent cancer cells. | mdpi.com |
| C-9 and C-11 (this compound) | Addition of 9α-hydroxy and 11β-nitrooxy groups | Increased cytotoxicity against hormone-dependent cancer cells. | mdpi.com |
| C-17 (Estrone) | Conversion to an oxime | Potential for enhanced antitumor activity. | nih.gov |
| A-ring (Estrone-3-O-sulfamate) | Substitution at 2- and 4-positions | Modulation of steroid sulfatase inhibition. | bath.ac.uk |
These SAR studies highlight the potential for chemical modification of the this compound structure to generate novel compounds with distinct biological profiles, including enhanced anticancer activity and reduced estrogenicity.
Emerging Research Areas and Future Directions
Development of Estrone (B1671321) Acetate (B1210297) as a Research Standard and Analytical Reference
The reliability and reproducibility of scientific research heavily depend on the availability of high-purity, well-characterized reference materials. Estrone acetate serves as a crucial pharmaceutical secondary standard and certified reference material for applications in quality control. sigmaaldrich.comlgcstandards.com Its development as a standard is essential for pharmaceutical laboratories and manufacturers, providing a convenient and cost-effective alternative to preparing in-house working standards. sigmaaldrich.com
These reference materials comply with stringent regulatory requirements, including those set by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). veeprho.com As a meticulously characterized compound, this compound plays a significant role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.com It is used as a reference standard for determining the presence and purity of the analyte in pharmaceutical formulations through various chromatographic techniques. sigmaaldrich.com The availability of certified this compound standards, supported by detailed Structure Elucidation Reports (SER), ensures high accuracy and reliability across a wide range of analytical applications, underpinning the quality and consistency of pharmaceutical products. veeprho.com
Investigation of Uncharacterized Metabolic Intermediates and Pathways
This compound is a pro-drug that is readily hydrolyzed to estrone, which then enters the complex network of estrogen metabolism. The primary metabolic pathways for estrone are well-documented and occur mainly in the liver via the cytochrome P-450 enzyme system. npwomenshealthcare.comclinpgx.org These pathways primarily involve hydroxylation at the 2-, 4-, and 16α-positions, followed by methylation to form methoxyestrogens, or conjugation (sulfation and glucuronidation) for excretion. clinpgx.orgnih.gov
Emerging research, however, focuses on identifying and characterizing less common or previously unknown metabolic intermediates. The use of high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) combined with stable isotope labeling has become a powerful tool for this purpose. mdpi.com This approach allows for the detection of minor or transient metabolites that might not be observable with conventional methods. For instance, studies on estrogen metabolism have identified various dihydroxylated metabolites and other oxidative products whose biological significance is not yet fully understood. mdpi.com Investigating the complete metabolic profile of this compound is crucial, as some metabolic end-products may have unique biological activities or toxicities, distinct from the parent compound. npwomenshealthcare.comnih.gov
| Reaction Type | Key Enzymes | Primary Products | Significance |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 (CYP1A1, CYP1B1) | 2-Hydroxyestrone, 4-Hydroxyestrone, 16α-Hydroxyestrone | Creates catechol estrogens; alters biological activity. clinpgx.orgnih.gov |
| Methylation | Catechol-O-methyltransferase (COMT) | 2-Methoxyestrone, 4-Methoxyestrone | Generally considered a detoxification pathway. clinpgx.org |
| Reduction | 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Estradiol (B170435) | Interconversion between estrogens with different potencies. nih.gov |
| Sulfation | Sulfotransferases (SULTs) | Estrone sulfate (B86663) | Creates a circulating reservoir of inactive estrogen. clinpgx.orgnih.gov |
| Glucuronidation | Glucuronyltransferases (UGTs) | Estrone glucuronide | Facilitates excretion. nih.gov |
Design of Novel Chemical Probes for Receptor and Enzyme Studies
This compound provides a versatile chemical scaffold for the design and synthesis of novel molecular probes to investigate the function of estrogen receptors (ERs) and steroid-metabolizing enzymes. nih.gov Researchers are increasingly developing fluorescent ligands to visualize the localization and dynamics of these proteins in living cells. jst.go.jpnih.gov
One common strategy involves conjugating an estrogen derivative with a fluorophore, such as a BODIPY dye. researchgate.netacs.org These fluorescent probes can be used to study steroid uptake, transport, and biodegradation processes. researchgate.netacs.org For example, a BODIPY-labeled estrogen could be used to monitor its transformation to BODIPY-estrone by bacteria, providing insights into environmental estrogen metabolism. acs.org Furthermore, such probes are invaluable for studying estrogen-binding proteins and for visualizing intracellular and membrane-bound ERs, including G-protein-coupled estrogen receptor (GPER). jst.go.jpresearchgate.net By modifying the this compound molecule, scientists can create tools for high-resolution imaging and functional studies, helping to elucidate the complex roles of estrogen signaling in health and disease. mdpi.com
Exploration of Complex Molecular Interactions Beyond Canonical Receptors
While the classical mechanism of estrogen action involves binding to nuclear estrogen receptors (ERα and ERβ) to regulate gene transcription, it is now clear that estrogens also elicit rapid, non-genomic effects. nih.govoup.comresearchgate.net This area of research explores the complex molecular interactions of estrogens with signaling pathways beyond these canonical nuclear receptors. Estrone, the active form of this compound, can activate membrane-associated ERs, which in turn trigger intracellular signaling cascades involving mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). nih.govoup.com
There is significant interest in the "crosstalk" between ER signaling and growth factor receptor pathways, such as the epidermal growth factor receptor (EGFR) and HER2 pathways. aacrjournals.orgoup.comnih.gov This bidirectional communication can modulate the activity of both pathways and is implicated in phenomena like resistance to endocrine therapy in cancer. aacrjournals.orgnih.gov In this context, both estrogen and selective estrogen receptor modulators can initiate signaling from ERs located at the cell membrane or in the cytoplasm. oup.com Understanding these non-canonical actions is critical for a complete picture of estrogen biology and for developing new therapeutic strategies that target these alternative pathways.
Application of Advanced Computational Chemistry in this compound Research
Advanced computational chemistry has become an indispensable tool in steroid research, providing deep insights into the molecular properties and interactions of compounds like this compound and its derivatives. researchgate.net Techniques such as molecular docking and quantum chemical calculations are used to predict how these molecules bind to receptors and enzymes. mdpi.comsemanticscholar.org
Molecular docking studies, for instance, have been used to estimate the binding affinity of C-ring oxidized this compound derivatives for estrogen receptor α (ERα), steroid sulfatase, and 17β-hydroxysteroid dehydrogenase. mdpi.comresearchgate.net These in silico analyses help rationalize observed biological activities and guide the design of new compounds with desired properties, such as enhanced cytotoxicity against cancer cells without estrogenic effects. mdpi.comuc.pt Quantum chemical methods provide further detail on the electronic structure, charge distribution, and reactivity of estrogenic compounds. acs.orgrsc.orgnih.gov These studies can elucidate the factors influencing metabolic pathways, such as the regioselectivity of hydroxylation by cytochrome P450 enzymes, and clarify the nature of intermolecular interactions within the active site of a receptor. acs.orgnih.gov
| Computational Method | Primary Application | Key Insights Provided |
|---|---|---|
| Molecular Docking | Predicting ligand-protein binding modes and affinities. mdpi.comsemanticscholar.org | Interaction sites with ERα, β-tubulin, and metabolic enzymes; estimation of binding strength. semanticscholar.orgresearchgate.netnih.gov |
| Quantum Mechanics (QM) | Calculating electronic structure, reactivity, and energies. rsc.org | Understanding reaction mechanisms of metabolism; predicting stability of derivatives. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in enzymatic environments. nih.gov | Analysis of charge density distribution and intermolecular interactions in the receptor active site. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. rsc.org | Developing models to predict the binding affinity of novel estrogen derivatives. rsc.org |
Integration of Multi-Omics Approaches in Steroid Biochemistry
To fully comprehend the multifaceted roles of steroid hormones like estrone, researchers are increasingly adopting multi-omics approaches. thermofisher.com This strategy integrates data from various "-omics" fields—including genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of biological systems. thermofisher.comtum.de In the context of this compound, this means moving beyond the study of a single molecule or pathway to a systems-level understanding of its effects.
"Steroidomics," a sub-discipline of metabolomics, uses high-resolution mass spectrometry to simultaneously quantify a large panel of steroids and their metabolites in a biological sample. frontiersin.orgendocrine-abstracts.org This provides a detailed snapshot of the steroid metabolome and can reveal how it is altered by various factors. endocrine-abstracts.org By integrating steroidomics data with proteomics, one can identify changes in protein expression (e.g., steroidogenic enzymes or receptors) that result from estrogen exposure. nih.govescholarship.org Further combining this with transcriptomics (the study of gene expression) can link these changes to the upstream regulatory events at the genetic level. bioengineer.org This holistic approach is essential for unraveling the complex networks that govern steroid biochemistry and for identifying novel biomarkers and therapeutic targets. frontiersin.orgbioengineer.org
Q & A
Q. What methodological challenges arise when quantifying estrone acetate in biological samples containing structurally similar steroids?
this compound often co-occurs with steroids like testosterone, estradiol, and progesterone, leading to chromatographic interference. For example, testosterone (289 Da) can degrade into estrone (271 Da) via water loss, creating false positives in LC-MS/MS analysis . To address this:
- Optimize HPLC conditions : Use reversed-phase (RP) chromatography with mobile phases like acetonitrile/water gradients to improve separation efficiency .
- Selective ionization modes : Positive ionization (e.g., transitions 271/253 for estrone) provides higher sensitivity than negative mode, minimizing cross-reactivity .
- Validate recovery rates : Average recoveries for estrone in spiked samples range from 66% to 107%, necessitating internal standards (e.g., deuterated estrone-d4) to correct for matrix effects .
Q. How can researchers ensure reliable detection limits for this compound in low-abundance biological matrices?
Key parameters for sensitivity:
- Limit of Quantification (LOQ) : Achievable LOQs for this compound in serum are ~10 ng/mL using LC-MS/MS, but this depends on extraction efficiency (e.g., hexane:ethyl acetate partitioning improves recovery) .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference, while enzymatic hydrolysis (β-glucuronidase) releases conjugated forms for accurate quantification .
- Instrumental tuning : MRM (multiple reaction monitoring) modes enhance specificity, particularly for distinguishing this compound from its metabolites (e.g., 2-methoxyestrone) .
Q. What are the critical steps in validating an analytical method for this compound in hormone interaction studies?
- Recovery and precision : Report recovery rates (target 70–120%) and relative standard deviation (RSD <15%) across triplicate runs .
- Cross-validation : Compare results with established radioimmunoassays (RIAs) for total estrone, but note that RIAs may overestimate due to antibody cross-reactivity with metabolites like estriol .
- Matrix effects : Test blank matrices (e.g., hormone-free serum) to confirm the absence of interfering peaks at this compound’s retention time .
Advanced Research Questions
Q. How do this compound’s metabolites influence its pharmacokinetic profiling, and what analytical strategies mitigate quantification errors?
this compound undergoes rapid hydrolysis to estrone and further metabolism to 2-methoxyestrone (via COMT) and sulfated/glucuronidated derivatives. Challenges include:
- Metabolite interference : 2-Methoxyestrone shares fragmentation patterns with estrone in MS/MS, requiring chromatographic separation (e.g., UPLC with sub-2µm particles) .
- Stability considerations : Acidic conditions during extraction can hydrolyze acetate groups, necessitating pH-controlled workflows .
- Data normalization : Use stable isotope-labeled internal standards (e.g., [¹³C₆]-estrone acetate) to correct for metabolite degradation during sample storage .
Q. What synthetic pathways and purity challenges are associated with this compound production for experimental use?
- Synthesis routes : this compound is typically synthesized via O-acetylation of estrone using acetic anhydride, followed by Birch reduction for structural modifications .
- Purity validation : Purity >98% is achievable via recrystallization, but residual solvents (e.g., ethyl acetate) must be quantified via GC-MS .
- Isomer separation : Impurities like 17α-estrone acetate require chiral chromatography (e.g., cellulose-based columns) for resolution .
Q. How can researchers address statistical limitations when analyzing this compound data from small-sample studies?
- Multilevel modeling : Apply hierarchical Bayesian models to estimate variance components in datasets with limited replicates (e.g., n < 10) .
- Log-transformation : Normalize skewed distributions of this compound concentrations (common in hormonal studies) before applying parametric tests .
- Robust error estimation : Use bootstrapping or permutation tests to generate confidence intervals for LOQ/LOD calculations in undersampled cohorts .
Q. What experimental designs are optimal for studying this compound’s interactions with sex hormone-binding globulin (SHBG)?
- Competitive binding assays : Use tritium-labeled this compound and Scatchard analysis to calculate binding affinity (Kd) in the presence of SHBG .
- Free hormone estimation : Apply algorithms incorporating SHBG, albumin, and total hormone concentrations to estimate bioavailable this compound .
- Cross-reactivity controls : Validate assays against structurally related steroids (e.g., medroxyprogesterone acetate) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
